molecular formula C22H23N3O4 B11375566 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11375566
M. Wt: 393.4 g/mol
InChI Key: MQCGJJQQWATMGD-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes hydroxy, dimethylphenyl, hydroxyethyl, and methoxyphenyl groups, making it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the hydroxyethyl group: This step may involve the use of ethylene oxide or ethylene glycol in the presence of a suitable catalyst.

    Attachment of the dimethylphenyl and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using corresponding halides and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, strong bases (e.g., sodium hydride), and catalysts (e.g., palladium on carbon).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the pyrrolo[3,4-c]pyrazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O4/c1-12-10-13(2)17(16(27)11-12)19-18-20(24-23-19)22(28)25(8-9-26)21(18)14-4-6-15(29-3)7-5-14/h4-7,10-11,21,26-27H,8-9H2,1-3H3,(H,23,24)

InChI Key

MQCGJJQQWATMGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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